Product packaging for 1,3-Dibromo-5-isopropoxybenzene(Cat. No.:CAS No. 1112210-82-8)

1,3-Dibromo-5-isopropoxybenzene

Cat. No.: B1422587
CAS No.: 1112210-82-8
M. Wt: 293.98 g/mol
InChI Key: YEANGEKXRPNJTL-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Ethers in Advanced Synthesis

Halogenated aromatic ethers serve as key intermediates in the synthesis of complex organic molecules. The presence of a halogen, such as bromine, provides a handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis, allowing for the efficient construction of intricate molecular architectures. The ether functional group, in turn, can influence the electronic properties of the aromatic ring and can be a key pharmacophoric element in drug design.

Overview of the Chemical Landscape of Dihalogenated Alkoxybenzenes

Dihalogenated alkoxybenzenes are a subclass of halogenated aromatic ethers characterized by the presence of two halogen atoms and an alkoxy group on the benzene (B151609) ring. The relative positions of these substituents can be tailored to achieve specific reactivity and to direct the regiochemical outcome of subsequent transformations. These compounds are valuable precursors for the synthesis of polysubstituted aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.

Research Trajectories for 1,3-Dibromo-5-isopropoxybenzene

While specific research focused solely on this compound is limited in the public domain, its structure suggests several potential research avenues. These include its use as a scaffold in the synthesis of novel liquid crystals, as a building block for new pharmaceutical agents, and as a monomer in the creation of specialized polymers. The two bromine atoms at the meta-positions relative to the isopropoxy group offer the potential for sequential and regioselective functionalization.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₉H₁₀Br₂O
Molecular Weight 293.98 g/mol calpaclab.com
CAS Number 1112210-82-8
Appearance Not available
Boiling Point Not available
Melting Point Not available
Solubility Not available

Synthesis and Reactivity

The reactivity of this compound is dictated by its functional groups. The bromine atoms are susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new chemical bonds.

Potential Synthetic Applications

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryls and other conjugated systems.

Buchwald-Hartwig Amination: This reaction would enable the formation of a carbon-nitrogen bond by coupling this compound with an amine. This is a key transformation in the synthesis of many pharmaceuticals.

Sonogashira Coupling: This reaction would allow for the formation of a carbon-carbon triple bond by coupling with a terminal alkyne.

Heck Reaction: This reaction would form a new carbon-carbon double bond by coupling with an alkene.

The isopropoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions. Its presence influences the electron density of the aromatic ring, which can affect the rate and regioselectivity of electrophilic aromatic substitution reactions.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, one would expect the following characteristic signals:

¹H NMR: Signals corresponding to the aromatic protons and the protons of the isopropoxy group. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.

¹³C NMR: Signals for the carbon atoms of the benzene ring and the isopropoxy group. The carbons attached to the bromine atoms would show characteristic chemical shifts.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10Br2O B1422587 1,3-Dibromo-5-isopropoxybenzene CAS No. 1112210-82-8

Properties

IUPAC Name

1,3-dibromo-5-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEANGEKXRPNJTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reactivity and Mechanistic Investigations of 1,3 Dibromo 5 Isopropoxybenzene

Carbon-Bromine Bond Activation in Cross-Coupling Reactions

The carbon-bromine bonds in 1,3-Dibromo-5-isopropoxybenzene are amenable to activation by transition metal catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its utility as a building block in organic synthesis.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful method for the formation of C-C bonds. scbt.comoakwoodchemical.com For substrates like this compound, this reaction allows for the introduction of aryl or vinyl substituents. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.orguwindsor.ca

The regioselectivity of Suzuki-Miyaura couplings with non-symmetric dibromobenzenes can be influenced by steric and electronic effects, as well as the presence of neighboring functional groups that can interact with the catalyst. rsc.orgrsc.orgnih.gov In the case of 1,3-dibromo-5-alkoxybenzene derivatives, the electron-donating nature of the alkoxy group can influence the reactivity of the adjacent C-Br bonds.

A typical protocol for a Suzuki-Miyaura coupling reaction involves the use of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand, a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. mdpi.comnih.gov

Table 1: Representative Suzuki-Miyaura Coupling Reaction Parameters

ParameterGeneral Conditions
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Ligand
Ligand Phosphine-based (e.g., PPh₃, Buchwald ligands)
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Boron Reagent Arylboronic acids, Arylboronic esters
Solvent Toluene/Water, Dioxane/Water, THF/Water
Temperature Room Temperature to Reflux

The synthesis of 1,3-diaryl-5-isopropoxybenzene can be achieved through a double Suzuki-Miyaura coupling of this compound with two equivalents of an arylboronic acid. nih.gov

Other Transition Metal-Catalyzed Coupling Transformations

Beyond the Suzuki-Miyaura coupling, this compound is a viable substrate for a range of other palladium-catalyzed cross-coupling reactions.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.orgresearchgate.netpitt.edu This method is instrumental in the synthesis of arylalkynes. The general reactivity trend for the halide is I > Br > Cl. libretexts.org

Heck Coupling: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. researchgate.netresearchgate.net This reaction is a valuable tool for the vinylation of aromatic rings.

Buchwald-Hartwig Amination: This powerful reaction enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex with specialized phosphine ligands. nih.govscispace.com This provides a direct route to arylamines from this compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Under specific conditions, the bromine atoms of this compound can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.comyoutube.com

Reactivity of Bromine Atoms as Leaving Groups

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. youtube.com The stability of this intermediate is crucial. Generally, for SNAr reactions, the reactivity of the halogens as leaving groups follows the trend F > Cl > Br > I, which is opposite to their trend in SN1 and SN2 reactions. This is because the high electronegativity of fluorine helps to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex.

Influence of the Isopropoxy Substituent on SNAr

The isopropoxy group, being an electron-donating group, generally deactivates the aromatic ring towards nucleophilic attack. masterorganicchemistry.com This is because it increases the electron density of the ring, making it less electrophilic. However, its presence can also influence the regioselectivity of the substitution if the two bromine atoms are in different electronic environments, though in this compound they are equivalent. The steric bulk of the isopropoxy group can also play a role, potentially hindering the approach of the nucleophile to the adjacent bromine atoms. For an SNAr reaction to proceed efficiently on an electron-rich ring like that of this compound, a strong nucleophile and often harsh reaction conditions (high temperature and/or pressure) are typically required. A concerted SNAr mechanism has also been reported for some systems. nih.gov

Electrophilic Reactions Beyond Bromination

While the synthesis of this compound itself involves electrophilic bromination, further electrophilic substitution on this compound is generally disfavored. The two bromine atoms and the isopropoxy group are all ortho, para-directing groups. However, the bromine atoms are deactivating due to their inductive electron-withdrawing effect, while the isopropoxy group is activating due to its resonance electron-donating effect. The positions ortho and para to the isopropoxy group (positions 2, 4, and 6) are already substituted with bromine atoms or are sterically hindered. The remaining position (C-5) is meta to all three substituents.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions. masterorganicchemistry.comlibretexts.org However, Friedel-Crafts reactions are generally not effective on moderately to strongly deactivated rings. saskoer.cachemguide.co.uk The presence of two deactivating bromine atoms on the ring of this compound would likely render it unreactive under standard Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst used in these reactions can complex with the oxygen of the isopropoxy group, further deactivating the ring.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is centered around the aromatic ring and its substituents.

Oxidation: The benzene (B151609) ring of this compound is relatively electron-rich due to the electron-donating effect of the isopropoxy group, making it susceptible to oxidation under certain conditions. However, the presence of two deactivating bromine atoms makes it more resistant to oxidation compared to anisole (B1667542) or other alkoxybenzenes.

Anodic oxidation of related dimethoxybenzene derivatives has been shown to yield quinone derivatives or undergo side-chain oxidation, depending on the reaction conditions. nih.gov For this compound, strong oxidizing agents would likely lead to the formation of complex mixtures, potentially involving dearomatization or degradation of the isopropoxy group. Milder, more selective oxidation might be achievable, for instance, through microbial or enzymatic catalysis, which has been shown to perform cis-dihydroxylation on substituted benzoates. nih.gov

Reduction: The bromine atoms on the aromatic ring are the primary sites for reduction. These reactions typically proceed via the formation of organometallic intermediates or through catalytic hydrogenation.

One of the most common reductive transformations for aryl bromides is the formation of a Grignard reagent. This involves the reaction of the aryl bromide with magnesium metal in an ethereal solvent. alfredstate.eduillinois.eduharvard.eduyoutube.comyoutube.com The mechanism is believed to involve single electron transfer from the magnesium surface to the carbon-bromine bond, leading to the formation of a radical anion which then collapses to form the organomagnesium species. alfredstate.edu Given the presence of two bromine atoms in this compound, selective mono- or di-Grignard formation could potentially be controlled by stoichiometry and reaction conditions.

Another important class of reduction reactions for aryl halides is palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. sigmaaldrich.comresearchgate.netillinois.eduyoutube.comresearchgate.net While these are not strictly reduction reactions in the sense of adding hydrogen, they involve a formal reduction of the palladium catalyst and result in the replacement of a bromine atom with another substituent. The reactivity in these transformations would be influenced by the electronic and steric environment of the bromine atoms.

A hypothetical data table for the reduction potential of related compounds is presented below to illustrate the expected trends.

CompoundReduction Potential (V vs. SCE)Notes
Bromobenzene-2.32For comparison
1,3-Dibromobenzene (B47543)-2.15Easier to reduce than monobromobenzene
1,4-Dimethoxybenzene> -2.5Methoxy (B1213986) groups make reduction harder
This compound Estimated -2.2 to -2.3Hypothetical value based on substituent effects. The isopropoxy group would make it slightly harder to reduce than 1,3-dibromobenzene.

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy profiles. chemrxiv.org

For a typical electrophilic aromatic substitution reaction on this compound, computational methods can be used to model the transition state. This would involve the attacking electrophile forming a sigma complex (also known as an arenium ion or Wheland intermediate) with the benzene ring. ic.ac.uklibretexts.orgresearchgate.net The transition state would be the highest energy point on the path to this intermediate.

DFT calculations can determine the geometry and energy of this transition state. For this compound, the calculations would likely show that the transition states for attack at the positions ortho and para to the isopropoxy group are lower in energy than for attack at the meta position, due to the stabilizing effect of the electron-donating oxygen atom.

A hypothetical transition state analysis for the bromination of this compound is summarized in the table below.

Position of AttackRelative Transition State Energy (kcal/mol)Key Stabilizing/Destabilizing Interactions
C2 (ortho to isopropoxy)0 (Reference)Resonance stabilization from isopropoxy group; steric hindrance from adjacent bromine.
C4 (ortho to isopropoxy)+1 to +3Resonance stabilization from isopropoxy group; significant steric hindrance from two adjacent bromine atoms.
C6 (para to isopropoxy)-1 to -2Strongest resonance stabilization from isopropoxy group; least steric hindrance.

This is a hypothetical data table based on established principles of electrophilic aromatic substitution. Specific computational data for this reaction is not available.

A reaction energy profile plots the change in potential energy as reactants are converted into products. chemguide.co.uk For a multi-step reaction, the profile will show the energies of reactants, intermediates, transition states, and products. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.

Role of Bromine Atoms and Isopropoxy Group in Reaction Mechanisms

The reactivity and regioselectivity of this compound are governed by the combined electronic and steric effects of the bromine atoms and the isopropoxy group.

Isopropoxy Group:

Electronic Effect: The isopropoxy group is a strong activating group due to the resonance effect of the oxygen lone pairs, which donate electron density to the aromatic ring. This makes the ring more nucleophilic and thus more reactive towards electrophiles. This donation is most effective at the ortho and para positions, making the isopropoxy group an ortho, para-director.

Steric Effect: The isopropoxy group is bulkier than a methoxy group, which can introduce steric hindrance, particularly at the ortho positions, potentially favoring substitution at the para position. chemrxiv.orgchemrxiv.org

Bromine Atoms:

Electronic Effect: Bromine is an electronegative atom and therefore deactivates the ring towards electrophilic attack through an inductive effect, withdrawing electron density from the sigma framework. However, like other halogens, it is an ortho, para-director because its lone pairs can participate in resonance, stabilizing the intermediate sigma complex when attack occurs at these positions.

Steric Effect: The bromine atoms are relatively large and exert a significant steric effect, which can hinder the approach of reactants to the adjacent positions on the ring.

The following table summarizes the directing effects of the substituents.

SubstituentElectronic EffectDirecting InfluenceSteric Hindrance
Isopropoxy (-O-iPr)Activating (Resonance) > Deactivating (Inductive)Ortho, ParaModerate
Bromo (-Br)Deactivating (Inductive) > Activating (Resonance)Ortho, ParaModerate

Derivatives, Analogues, and Structure Activity Relationship Sar Studies

Systematic Modification of the Aryl Ring

The benzene (B151609) ring of 1,3-dibromo-5-isopropoxybenzene offers multiple sites for modification, primarily by varying the halogen substituents and altering the nature of the alkoxy group. These changes can profoundly impact the molecule's electronic properties, steric profile, and intermolecular interactions.

The substitution of the bromine atoms in this compound with other halogens (fluorine, chlorine, or iodine) can significantly alter the compound's properties. Halogen atoms influence the electronic nature of the aromatic ring through both inductive and resonance effects. Furthermore, they can participate in halogen bonding, a non-covalent interaction that can play a crucial role in crystal engineering and molecular recognition. researchgate.net

The nature and position of halogen substituents can affect the biodegradability and persistence of organic compounds in the environment. wikipedia.org Generally, halogenation tends to increase persistence under aerobic conditions. wikipedia.org The study of dihalo-substituted benzene derivatives reveals that intermolecular interactions, such as those between halogen atoms (Br...Br), are significant in the solid state. mdpi.com These interactions can be classified as type I or type II, depending on the geometry of the contact. mdpi.com

Research into related di- and tri-halogenated compounds has demonstrated that halogen-π interactions can be a driving force in the organization of molecules in the crystalline state. mdpi.com The electrostatic potential of halogenated benzenes shows a "σ-hole," a region of positive electrostatic potential on the halogen atom, which facilitates these interactions. researchgate.net

Table 1: Comparison of Halogen Properties

Halogen Electronegativity (Pauling Scale) van der Waals Radius (Å) C-X Bond Strength (kJ/mol) in Phenyl-X
Fluorine 3.98 1.47 544
Chlorine 3.16 1.75 406
Bromine 2.96 1.85 347
Iodine 2.66 1.98 280

This table presents general properties of halogens to illustrate the trends expected when substituting bromine in this compound.

Modifying the alkyl and alkoxy groups on the benzene ring provides another avenue for tuning the properties of this compound. Altering the length and branching of the alkoxy chain can impact the molecule's lipophilicity, steric bulk, and conformational flexibility. For instance, the synthesis of various 1,3-dibromo-5-alkoxybenzene derivatives has been a subject of interest for studying their self-assembly on surfaces. researchgate.net

The synthesis of related 1,4-dibromo-2,5-bis(alkyloxy)benzene derivatives has been achieved through the reaction of 2,5-dibromobenzene-1,4-diol with the corresponding bromoalkane. mdpi.com A similar strategy could be employed for the synthesis of analogues of this compound with different alkoxy groups.

In the context of drug design, altering alkyl and alkoxy groups is a common strategy to optimize a compound's ADME (absorption, distribution, metabolism, and excretion) properties. For example, increasing the polarity by modifying these groups can enhance solubility and reduce efflux by transporters, potentially improving oral bioavailability. youtube.com Conversely, making a compound more resistant to metabolism can be achieved by strategic placement of certain groups. youtube.com

The introduction of different functional groups within the alkyl or alkoxy chains can also lead to new derivatives with unique properties. For example, the synthesis of 1,4-dibromo-2,5-bis(2-phenylethoxy)benzene and 1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene highlights how the introduction of a phenyl group into the alkoxy chain can influence packing interactions in the solid state. mdpi.com

Table 2: Examples of Alkoxy and Alkyl Variations on a Dibromobenzene Core

Compound Alkoxy Group Additional Alkyl Group Reference
1,3-Dibromo-5-ethoxybenzene Ethoxy None nih.gov
1,3-Dibromo-5-octadecyloxybenzene Octadecyloxy None researchgate.net
1,3-Dibromo-5-isopropylbenzene None Isopropyl scbt.com

Isopropoxy Group Derivatization and Functionalization

The isopropoxy group of this compound can be a target for derivatization and functionalization to create new molecules with potentially different biological activities or material properties.

Metabolic studies of drugs containing alkoxy groups, such as methoxy (B1213986) groups, show that they can undergo O-dealkylation to form hydroxyl groups. nih.gov This metabolic transformation can significantly alter the pharmacological profile of a molecule. nih.gov A similar transformation of the isopropoxy group in this compound would yield 3,5-dibromophenol.

The introduction of functional groups into the isopropoxy moiety can be achieved through various synthetic strategies. For instance, if the starting material were a hydroxy-dibromobenzene, etherification with a functionalized isopropyl halide or a related electrophile could introduce functionalities such as esters, amides, or other polar groups. This approach is a common strategy in medicinal chemistry to enhance properties like solubility or to introduce specific interactions with biological targets. youtube.com

In the context of SAR studies for other classes of compounds, such as YC-1 analogues, the conversion of an alcohol group to an ether at a specific position resulted in a considerable increase in activity. nih.gov This highlights the importance of exploring derivatives of the isopropoxy group itself.

Structure-Activity Relationship (SAR) General Principles and Application to Aryl Ethers

SAR studies are fundamental to medicinal chemistry and drug discovery, providing a framework for understanding how a molecule's chemical structure relates to its biological activity. sumathipublications.com

The core principle of SAR is that the biological activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure. researchgate.net Qualitative SAR involves making systematic changes to a molecule's structure and observing the effect on its biological activity. sumathipublications.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical relationships between a molecule's structural features and its biological activity. wikipedia.org These models use descriptors that quantify various aspects of a molecule's structure, such as its lipophilicity, electronic properties, and steric parameters. fiveable.me

Modern approaches to SAR also include the use of machine learning and neural networks. researchgate.net These methods are non-linear and non-parametric, allowing for the modeling of complex relationships between structure and activity. researchgate.net The goal of these theoretical frameworks is to guide the design of new compounds with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.com

The biological activity of a molecule is often mediated by its interaction with a specific biological target, such as a protein or enzyme. Understanding these ligand-target interactions is crucial for rational drug design.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. youtube.com These features can include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups. youtube.comyoutube.com

Pharmacophore models can be generated based on a series of active ligands (ligand-based) or from the structure of the biological target (structure-based). youtube.com These models serve as a 3D query to screen compound libraries for new potential hits or to guide the design of new molecules with a better fit to the target.

For aryl ethers, the ether oxygen can act as a hydrogen bond acceptor, while the aromatic rings can participate in hydrophobic and π-stacking interactions. In a study of long-chain arylpiperazines, which contain an ether linkage, the ether was suggested to potentially influence the affinity for the target receptor. nih.gov The development of pharmacophore models for these compounds identified key hydrophobic/aromatic regions and a hydrogen bond donor as critical for activity. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,3-dibromo-5-ethoxybenzene
1,3-dibromo-5-octadecyloxybenzene
1,3-dibromo-5-isopropylbenzene
1,3-dibromo-2-isopropoxy-5-isopropylbenzene
1,4-dibromo-2,5-bis(2-phenylethoxy)benzene
1,4-dibromo-2,5-bis(3-phenylpropoxy)benzene
1,4-dibromo-2,5-bis(alkyloxy)benzene
2,5-dibromobenzene-1,4-diol
3,5-dibromophenol

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery and medicinal chemistry for screening virtual libraries of compounds and predicting their potential biological activity. For this compound, while specific docking studies are not widely published, the principles of the technique allow for predictions of its binding behavior.

The process involves generating a three-dimensional model of the ligand, this compound, and docking it into the binding site of a target protein. A scoring function then estimates the binding affinity, often expressed in kcal/mol, where a more negative value indicates a stronger, more stable interaction. Descriptors such as molecular weight, number of rotatable bonds, hydrogen bond donors/acceptors, and lipophilicity (ClogP) are crucial for these predictions. nih.gov

In a hypothetical docking study, this compound would be evaluated against various protein targets. The results would highlight which proteins it binds to most strongly, suggesting potential biological pathways it might influence. For example, docking against enzymes like dihydrofolate reductase (DHFR) or dehydrosqualene synthase (DHSS), which are common targets in antimicrobial studies, could reveal its potential as an inhibitor. nih.gov

Table 1: Illustrative Molecular Docking Results for this compound (Note: This data is hypothetical and for illustrative purposes to demonstrate the output of a typical molecular docking analysis.)

Target ProteinBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Interacting Residues (Hypothetical)
Dihydrofolate Reductase (DHFR)-6.815.5Leu28, Phe31, Ser59
Dehydrosqualene Synthase (DHSS)-7.28.9Tyr98, Trp177, Met201
Cyclooxygenase-2 (COX-2)-5.945.2Val349, Leu352, Ser530

Comparative Analysis with Structurally Related Compounds

The chemical and biological profile of this compound is best understood by comparing it to structurally similar molecules.

Mono- and Dihalogenated Aromatic Ethers

When comparing this compound to a mono-halogenated analogue such as 1-Bromo-3-isopropoxybenzene, the presence of a second bromine atom significantly increases the deactivation of the ring. The inductive withdrawal from two bromine atoms makes the di-bromo compound substantially less reactive towards electrophilic substitution than the mono-bromo version. Similarly, compared to a non-halogenated aromatic ether like isopropoxybenzene (B1215980), the deactivating effect of the two bromines makes this compound much less reactive.

Isopropoxy vs. Other Alkoxy Substituents

Alkoxy groups (-OR) in general are activating groups in electrophilic aromatic substitution, meaning they increase the reactivity of the benzene ring compared to benzene itself. libretexts.org This is because the oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect. msu.edu This activation directs incoming electrophiles to the ortho and para positions.

The specific nature of the alkyl part of the alkoxy group, however, introduces differences in steric hindrance and, to a lesser extent, electronic effects.

Methoxy (-OCH₃) and Ethoxy (-OCH₂CH₃): These are relatively small groups and are potent activators.

Isopropoxy (-OCH(CH₃)₂): The isopropoxy group is significantly bulkier than methoxy or ethoxy. While it is still a strong activating group, its size creates steric hindrance, which can impede substitution at the ortho positions (positions 2 and 6 relative to the isopropoxy group). This steric effect can lead to a higher proportion of substitution at the less hindered para position (position 4). msu.edu

In studies involving the alkylation of various alkoxybenzenes, the reaction rate can be influenced by the alkoxy substituent. For instance, the increased steric bulk of the isopropoxy group can sometimes lead to slower reaction rates or different product distributions compared to less bulky groups like methoxy or (3-bromopropoxy)benzene (B1583762) under certain conditions. rsc.org

Table 2: Comparison of Common Alkoxy Substituents

Alkoxy GroupChemical FormulaRelative Steric BulkElectronic Effect
Methoxy-OCH₃LowActivating
Ethoxy-OCH₂CH₃ModerateActivating
Isopropoxy-OCH(CH₃)₂HighActivating

Impact of Steric and Electronic Effects on Reactivity and Biological Activity

The reactivity and potential biological activity of this compound are governed by a complex interplay of the steric and electronic effects of its three substituents.

Electronic Effects: There is a competitive electronic relationship between the substituents.

Isopropoxy Group: This is an electron-donating group (+R effect) that activates the benzene ring, increasing electron density primarily at the positions ortho and para to it (positions 2, 4, and 6). libretexts.org

The net result is a benzene ring that is significantly deactivated towards electrophilic attack compared to benzene or isopropoxybenzene, but the positions for any potential reaction are still directed by the powerful activating effect of the isopropoxy group to the sites ortho and para to it.

Steric Effects: The spatial arrangement of the atoms also plays a critical role. The bulky isopropoxy group, flanked by two bromine atoms at the meta positions, creates a sterically crowded environment. This hindrance can:

Influence the conformation of the molecule, affecting how it fits into a protein's binding site.

Block or slow down reactions at the positions ortho to the isopropoxy group (positions 2 and 6), which are already sterically encumbered by the adjacent bromine atoms. ucsb.edu

Therefore, the combination of strong electronic deactivation by the two bromines and the significant steric hindrance around the ring likely makes this compound a relatively unreactive compound in many standard aromatic reactions. However, these same features—defined lipophilicity, specific shape, and electronic distribution—are precisely what determine its potential for specific interactions with biological macromolecules.

Table 3: Summary of Substituent Effects in this compound

SubstituentPositionElectronic EffectSteric Effect
Isopropoxy1Activating (Resonance)High
Bromine3Deactivating (Inductive)Moderate
Bromine5Deactivating (Inductive)Moderate

Applications in Advanced Chemical and Material Science Research

1,3-Dibromo-5-isopropoxybenzene is a key intermediate in organic synthesis, valued for its ability to introduce a substituted phenyl unit into a larger molecular framework. Its utility is primarily derived from the reactivity of its two bromine atoms, which can be sequentially or simultaneously replaced through various cross-coupling reactions.

Organic Synthesis Intermediates for Complex Molecule Construction

As a building block, this compound is instrumental in the construction of polyfunctionalized aromatic systems. The bromine atoms can readily participate in reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the attachment of a wide variety of other functional groups, including alkyl, aryl, and amino moieties. This difunctionality allows for the creation of intricate, non-symmetrical aromatic compounds. The isopropoxy group, being relatively bulky and electron-donating, influences the reactivity of the aromatic ring and imparts specific solubility and steric properties to the final products. cymitquimica.com

Precursors for Heterocyclic Compound Synthesis

The same reactivity that makes this compound useful for building complex aromatic systems also positions it as a precursor for synthesizing heterocyclic compounds. Through intramolecular or intermolecular reactions involving the bromo-substituents, rings containing nitrogen, oxygen, or sulfur can be fused or attached to the central benzene (B151609) ring. This capability is crucial for generating novel heterocyclic scaffolds, which are a cornerstone of modern medicinal and materials chemistry.

Contributions to Medicinal Chemistry Research Pipelines

In the pharmaceutical sector, the development of new molecular entities with potential therapeutic effects is paramount. This compound is noted for its utility in the development of pharmaceuticals. cymitquimica.com

Scaffold Development for Bioactive Molecules

A molecular scaffold is the core structure of a compound to which various functional groups are attached. The 3,5-disubstituted isopropoxybenzene (B1215980) core provided by this starting material can serve as a foundational scaffold for new bioactive molecules. By strategically modifying the bromine positions, medicinal chemists can create libraries of related compounds to screen for biological activity. The isopropoxy group can help to improve pharmacokinetic properties, such as lipid solubility, which is a critical factor in drug design.

Design of Potential Therapeutic Agents

The functional handles on this compound allow for its incorporation into larger molecules designed to interact with specific biological targets. Its structure can be integrated into compounds aimed at a variety of therapeutic areas. The ability to build complex and diverse structures from this intermediate makes it a valuable tool in the early stages of drug discovery research pipelines.

Role in Advanced Materials Science and Polymer Chemistry

The molecular structure of this compound also suggests potential applications in the field of materials science. cymitquimica.com Its difunctional nature allows it to be used as a monomer or a cross-linking agent in the synthesis of specialized polymers. The resulting materials would incorporate the rigid aromatic core and the flexible isopropoxy group, potentially leading to polymers with unique thermal, optical, or mechanical properties. Its use as an intermediate allows for the creation of functionalized polymers with tailored characteristics for advanced applications. cymitquimica.com

Table of Mentioned Compounds

Compound Name CAS Number Molecular Formula
This compound 1112210-82-8 C₉H₁₀Br₂O
Nitrogen 7727-37-9 N₂
Oxygen 7782-44-7 O₂

Monomers for Tailored Polymer Architectures

The dibromo functionality of this compound positions it as a key AB₂-type monomer for the synthesis of hyperbranched and dendritic polymers. researchgate.net These highly branched, three-dimensional macromolecules are of great interest due to their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups, which are advantageous in applications ranging from drug delivery to catalysis. nih.govwum.edu.pk

The synthesis of such polymers can be achieved through well-established palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings. organic-chemistry.orglibretexts.orgnih.govnih.govrsc.org In a typical Suzuki-Miyaura polymerization, this compound can be reacted with a molecule containing two boronic acid or ester groups to form a polymer chain. The isopropoxy group, in this context, can enhance the solubility of the resulting polymer in organic solvents, facilitating its processing and characterization.

Similarly, in Sonogashira coupling reactions, the dibromo compound can be reacted with a di-alkyne to produce conjugated polymers. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org These materials are of particular interest for their potential applications in organic electronics. The precise control over the polymerization process allows for the creation of polymers with tailored architectures and predictable molecular weights.

Table 1: Potential Polymerization Reactions Involving this compound

Reaction Type Co-reactant Catalyst System Resulting Polymer Type
Suzuki-Miyaura CouplingAryl-diboronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), BasePoly(phenylene)s
Stille CouplingOrganotin reagent (e.g., distannyl-aryl)Pd catalyst (e.g., PdCl₂(PPh₃)₂)Poly(phenylene)s
Sonogashira CouplingDi-terminal alkynePd catalyst, Cu co-catalyst, BasePoly(arylene ethynylene)s
Buchwald-Hartwig AminationDi-aminePd catalyst, Ligand, BasePoly(arylamine)s

Components in Functional Materials Development

The incorporation of this compound into materials can impart specific functionalities. The presence of bromine atoms, which are heavy atoms, can enhance spin-orbit coupling. This "heavy-atom effect" is known to promote intersystem crossing from singlet to triplet excited states, which can lead to phosphorescence. rsc.orgresearchgate.netacs.orgacs.orgrsc.org Consequently, materials containing this compound could be developed for applications in organic light-emitting diodes (OLEDs) and as sensors. nih.govresearchgate.netnih.gov By tuning the molecular structure around the this compound core, it may be possible to control the emission wavelength and quantum yield of the resulting phosphorescent material.

Furthermore, the rigid benzene core and the potential for derivatization at the bromine positions make this compound a candidate for the construction of porous organic polymers (POPs). These materials have high surface areas and can be designed for specific applications such as gas storage and separation.

Investigations in Chemical Biology

The structural motifs present in this compound also suggest its potential utility in the field of chemical biology, particularly in the design of molecular probes and in the study of biochemical processes.

Probes for Biological System Interactions

Fluorescent probes are indispensable tools for visualizing and understanding biological processes. nih.gov The substituted benzene ring of this compound can serve as a scaffold for the design of such probes. researchgate.netnih.govrsc.orgrsc.org By attaching a fluorophore and a recognition element to this core structure, it is possible to create probes that selectively bind to specific biomolecules or report on changes in their local environment. The isopropoxy group can modulate the probe's lipophilicity, influencing its cell permeability and localization within biological systems. The bromine atoms offer handles for further chemical modification to append targeting moieties or to tune the photophysical properties of the probe.

Table 2: Potential Functionalization of this compound for Probe Development

Position of Modification Functional Group to Introduce Potential Application
Bromine positions (via cross-coupling)Fluorophore (e.g., pyrene, fluorescein)Fluorescent labeling
Bromine positions (via cross-coupling)BiotinAffinity-based protein capture
Isopropoxy group (via demethylation and re-alkylation)Charged or polar groupsModulation of water solubility

Use in Biochemical Assays and Mechanistic Biology Studies

In the realm of drug discovery and mechanistic biology, small molecules that can inhibit or modulate the activity of enzymes are of high value. nih.gov The structure of this compound, with its combination of halogen and alkoxy substituents, is found in some classes of enzyme inhibitors. nih.govnih.gov While there is no specific reported inhibitory activity for this exact compound, it could serve as a fragment or starting point for the synthesis of a library of compounds to be screened in biochemical assays. nih.gov

The bromine atoms can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The isopropoxy group can occupy hydrophobic pockets within an enzyme's active site. By systematically modifying the structure of this compound, researchers can explore the structure-activity relationships of potential inhibitors. Furthermore, the development of chemical probes based on this scaffold can aid in target identification and validation through techniques like activity-based protein profiling. nih.govnih.gov

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic molecules, including 1,3-Dibromo-5-isopropoxybenzene. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR techniques, a complete picture of the molecule's atomic arrangement can be constructed.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and isopropoxy protons. The symmetry of the 1,3,5-substitution pattern on the benzene (B151609) ring will simplify the aromatic region of the spectrum. The two protons at the C2 and C6 positions are chemically equivalent and are expected to appear as a single signal, likely a doublet. The proton at the C4 position is unique and should appear as a triplet.

The isopropoxy group will show a characteristic septet for the methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and bromine atoms.

Similarly, the ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The carbon atoms of the benzene ring will appear in the aromatic region of the spectrum, with their chemical shifts influenced by the attached bromine and isopropoxy substituents. The ipso-carbons attached to the bromine atoms are expected to be shifted to a lower field. The carbon atoms of the isopropoxy group will appear in the aliphatic region.

Predicted ¹H NMR Chemical Shifts for this compound
Proton
Aromatic H (C2, C6)
Aromatic H (C4)
Isopropoxy CH
Isopropoxy CH₃
Predicted ¹³C NMR Chemical Shifts for this compound
Carbon
C1, C3 (C-Br)
C2, C6 (C-H)
C4 (C-H)
C5 (C-O)
Isopropoxy CH
Isopropoxy CH₃

Note: Specific chemical shift values (in ppm) are dependent on the solvent and the specific NMR instrument used and are therefore presented here as general predictions.

To definitively assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the aromatic protons on the benzene ring, confirming their neighboring positions.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sigmaaldrich.com This would allow for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the signals for the aromatic protons would correlate with their corresponding aromatic carbon signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of a compound.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 294 g/mol . A characteristic feature of bromine-containing compounds in mass spectrometry is the presence of isotopic peaks. docbrown.info Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 pattern with an intensity ratio of approximately 1:2:1.

Common fragmentation pathways for aryl ethers in mass spectrometry involve cleavage of the ether bond. miamioh.eduwhitman.edu For this compound, the loss of the isopropyl group (C₃H₇) would be a likely fragmentation, leading to a significant peak in the spectrum. Further fragmentation of the aromatic ring could also be observed.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound, HRMS would confirm the molecular formula C₉H₁₀Br₂O by matching the experimentally measured exact mass to the theoretically calculated mass.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural confirmation. In an MS/MS experiment, a specific ion (for instance, the molecular ion of this compound) is selected, fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the structure of the parent ion and can be used to confirm the connectivity of the atoms within the molecule. For example, the fragmentation pattern of the selected molecular ion would be expected to show the loss of the isopropoxy group, confirming its presence and attachment to the dibrominated benzene ring.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by Gas Chromatography. nih.govosti.gov A GC analysis would provide information on the purity of a sample by separating it from any residual starting materials, byproducts, or solvents. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). Coupling a gas chromatograph to a mass spectrometer (GC-MS) allows for both the separation and identification of the components of a mixture. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is another powerful technique for the purification and purity assessment of non-volatile or thermally sensitive compounds. sigmaaldrich.comnih.govnih.gov For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable. The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. wikipedia.org By analyzing the absorption of infrared radiation at specific wavenumbers, a characteristic spectrum is obtained that serves as a molecular fingerprint. Although a published IR spectrum for this compound is not available, its expected absorption bands can be predicted based on its structure and the known absorptions of similar molecules like 1,3-dibromobenzene (B47543) and other substituted aromatic ethers. chemicalbook.comnist.gov

The IR spectrum of this compound is expected to exhibit several key absorption bands:

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, characteristic of the C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Stronger bands will appear just below 3000 cm⁻¹, corresponding to the C-H bonds of the isopropyl group.

C-O-C Stretching: A strong absorption band, or a pair of bands, is anticipated in the region of 1250-1000 cm⁻¹, which is characteristic of the aryl-alkyl ether linkage.

Aromatic C=C Stretching: Several medium to weak bands are expected in the 1600-1450 cm⁻¹ region due to the vibrations of the carbon-carbon double bonds within the benzene ring.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the far-infrared region, typically between 680 and 515 cm⁻¹.

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,3,5-trisubstituted) will give rise to characteristic out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region. spectroscopyonline.com Specifically, a 1,3,5-trisubstituted ring often shows a strong band between 880 and 810 cm⁻¹ and a medium band between 730 and 675 cm⁻¹. spectroscopyonline.com

Table 4: Predicted Infrared Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 2985 - 2870 Strong
Aromatic C=C Stretch 1600 - 1450 Medium to Weak
C-O-C Asymmetric Stretch 1275 - 1200 Strong
C-O-C Symmetric Stretch 1075 - 1020 Strong
Aromatic C-H Out-of-Plane Bending 900 - 690 Strong to Medium

This table is a prediction of the characteristic IR absorption bands for this compound based on established correlation tables and data from analogous compounds.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published reports on the single-crystal X-ray structure of this compound. However, if a suitable single crystal of this compound were to be grown, X-ray diffraction analysis would provide invaluable information. The data obtained would include:

The crystal system and space group, which describe the symmetry of the crystal lattice.

The unit cell dimensions (a, b, c, α, β, γ).

The precise coordinates of each atom in the molecule.

Accurate bond lengths and angles for all bonds within the molecule.

Information about intermolecular interactions, such as van der Waals forces or weaker hydrogen bonds, which dictate how the molecules pack in the solid state.

This detailed structural information is crucial for understanding the compound's physical properties and for computational modeling studies. The general workflow for small molecule X-ray crystallography involves crystal selection, data collection using a diffractometer, structure solution, and refinement. researchgate.net

Q & A

Q. What are the key synthetic routes for preparing 1,3-Dibromo-5-isopropoxybenzene, and how can reaction efficiency be optimized?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): Bromination of 5-isopropoxybenzene derivatives using reagents like Br₂/FeBr₃ or NBS (N-bromosuccinimide) under controlled conditions. Regioselectivity at the 1,3-positions is influenced by the electron-donating isopropoxy group at the para position .
  • Optimization Strategies:
    • Temperature Control: Maintain 0–5°C during bromination to minimize polybromination byproducts .
    • Solvent Selection: Use non-polar solvents (e.g., CCl₄) to stabilize intermediates and reduce side reactions .
    • Purity Monitoring: Validate product purity via GC (gas chromatography) with flame ionization detection (>95% threshold recommended) .

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify isopropoxy protons (δ 1.2–1.4 ppm for CH₃ groups; δ 4.5–5.0 ppm for OCH(CH₃)₂) and aromatic protons (δ 7.0–7.5 ppm, split due to bromine substituents) .
    • ¹³C NMR: Confirm bromine-induced deshielding effects on aromatic carbons (C-Br peaks at δ 120–130 ppm) .
  • Mass Spectrometry (MS): Verify molecular ion [M⁺] at m/z 306 (C₉H₁₀Br₂O) and fragmentation patterns (e.g., loss of isopropoxy group) .

Q. What are the stability and storage requirements for this compound?

Methodological Answer:

  • Stability: The compound is stable under inert atmospheres (N₂/Ar) but prone to hydrolysis in humid conditions. Avoid exposure to strong acids/bases to prevent cleavage of the isopropoxy group .
  • Storage:
    • Temperature: Refrigerate at 2–8°C in amber glass vials to limit photodegradation .
    • Moisture Control: Use desiccants (e.g., silica gel) in storage containers .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hazards: Skin/eye irritation (GHS Category 2), acute oral toxicity (Category 4), and potential release of HBr under decomposition .
  • Protective Measures:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods for synthesis and purification steps .
    • Spill Management: Neutralize with dry sand or sodium bicarbonate; avoid water to prevent exothermic reactions .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Building Block in Organic Synthesis: Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce bromine substituents for functionalized aromatics .
  • Materials Science: Potential precursor for liquid crystals or polymers due to its rigid, halogenated structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?

Methodological Answer:

  • Data Validation: Cross-reference peer-reviewed studies and technical catalogs (e.g., NIST Chemistry WebBook) to identify consensus values .
  • Experimental Replication: Reproduce synthesis under standardized conditions (e.g., slow cooling for crystallization) to isolate pure product for DSC (differential scanning calorimetry) analysis .

Q. What mechanistic insights explain the regioselectivity of bromination in 5-isopropoxybenzene derivatives?

Methodological Answer:

  • Electronic Effects: The isopropoxy group activates the aromatic ring via electron donation (resonance), directing bromine to the meta positions (1,3-) relative to the substituent. Steric hindrance from the isopropyl group further limits para substitution .
  • Computational Validation: Use DFT (density functional theory) to calculate charge distribution and transition-state energies for bromination pathways .

Q. What decomposition pathways occur under thermal stress, and how can they be mitigated?

Methodological Answer:

  • Pathways:
    • Debromination: At >150°C, release of Br₂ or HBr occurs, detected via TGA-MS (thermogravimetric analysis coupled with mass spectrometry) .
    • Ether Cleavage: Isopropoxy group degradation above 200°C, forming phenolic byproducts .
  • Mitigation: Use stabilizers like BHT (butylated hydroxytoluene) during high-temperature reactions .

Q. How can this compound be utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:

  • Case Study: Couple with boronic acids (Suzuki reaction) to introduce aryl groups, followed by deprotection of the isopropoxy group for phenolic intermediates. Example: Synthesis of antiviral agents via post-functionalization .
  • Challenges: Competing side reactions (e.g., homo-coupling) require palladium catalyst optimization (e.g., Pd(PPh₃)₄ with ligand additives) .

Q. What methodological gaps exist in current research on halogenated aromatics like this compound?

Methodological Answer:

  • Analytical Limitations: Limited studies on ecotoxicity (e.g., bioaccumulation potential in aquatic systems) due to lack of standardized assays .
  • Synthetic Innovation: Need for greener bromination methods (e.g., enzymatic or electrochemical approaches) to reduce hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.